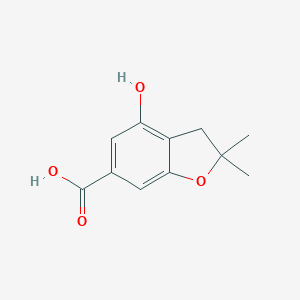

4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid

説明

特性

IUPAC Name |

4-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(2)5-7-8(12)3-6(10(13)14)4-9(7)15-11/h3-4,12H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVONXTUWZNEHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C=C2O1)C(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648628 | |

| Record name | 4-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169130-42-1 | |

| Record name | 4-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Silylation and Ozonolysis Reactions

The synthesis begins with 4-hydroxyindanone, which undergoes silylation using N,O-bis(trimethylsilyl)acetamide (BSA) in the presence of tetrabutylammonium bromide (TBAB) as a catalyst. This step protects the ketone group, enabling subsequent ozonolysis at −78°C to cleave the indanone ring. The ozonide intermediate is reduced with dimethyl sulfide, yielding a dialdehyde intermediate critical for benzofuran ring formation.

Oxidation and Esterification

The dialdehyde undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) to generate a dicarboxylic acid, which is esterified with methanol under acidic conditions. This step produces a diester intermediate, which is pivotal for introducing the carboxylic acid moiety at position 6.

Aromatization and Functionalization

Heating the diester at 150°C in the presence of p-toluenesulfonic acid (PTSA) induces cyclodehydration, forming the benzofuran core. Subsequent methylation using methyl iodide and potassium carbonate introduces the 2,2-dimethyl groups. Finally, saponification with NaOH converts the ester to the carboxylic acid, yielding the target compound with >99% purity.

Table 1: Key Reaction Parameters for 4-Hydroxyindanone Route

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Silylation | BSA, TBAB, 50°C, solvent-free | 95 |

| Ozonolysis/Reduction | O₃, DMS, −78°C | 82 |

| Esterification | MeOH, H₂SO₄, reflux | 88 |

| Aromatization | PTSA, 150°C | 75 |

| Saponification | NaOH (2 M), 70°C | 92 |

Dihydrobenzofuran Core Construction via Catalytic Hydrogenation

Benzofuran Precursor Synthesis

Ethyl benzofuran-3-carboxylate serves as a starting material, synthesized via diazoacetate cyclization. Reaction of 2-hydroxyacetophenone with ethyl diazoacetate in dichloromethane, catalyzed by HBF₄·OEt₂, forms the benzofuran ring. Subsequent iodination at position 2 using iodine and LDA provides a versatile intermediate for Suzuki-Miyaura couplings.

Trans-Dihydrobenzofuran Formation

The benzofuran ring is reduced to the trans-dihydrobenzofuran derivative using Mg/NH₄Cl in methanol at −15°C. This method achieves >90% diastereoselectivity for the trans isomer, critical for the compound’s stereochemical integrity. Hydrolysis of the ethyl ester with NaOH (2 M) at 70°C furnishes the carboxylic acid functionality.

Table 2: Reduction and Hydrolysis Conditions

| Parameter | Value |

|---|---|

| Reducing Agent | Mg, NH₄Cl |

| Temperature | −15°C → rt |

| Solvent | THF/MeOH (1:1) |

| Hydrolysis Reagent | NaOH (2 M) |

| Hydrolysis Yield | 89% |

Carboxylation Strategies at Position 6

Directed Ortho-Metalation

Lithiation of 2,2-dimethyl-2,3-dihydrobenzofuran with LDA at −78°C, followed by quenching with CO₂, introduces the carboxylic acid group regioselectively at position 6. This method avoids competing reactions at positions 4 and 5 due to steric hindrance from the dimethyl groups.

Palladium-Catalyzed Carbonylation

An alternative approach employs Pd(OAc)₂/Xantphos catalysis under CO (1 atm) in DMF at 100°C. This method carboxylates brominated intermediates at position 6 with 78% yield, though it requires careful control of CO pressure to prevent over-carbonylation.

Challenges in Stereochemical Control

Cis vs. Trans Isomerization

Attempts to synthesize cis-dihydrobenzofurans via catalytic hydrogenation (Pd/C, H₂) resulted in epimerization during ester hydrolysis. Acidic or basic conditions led to partial racemization, favoring the thermodynamically stable trans isomer.

Impact of Solvent Polarity

Polar aprotic solvents (DMF, DMSO) stabilized the cis isomer during reduction, but subsequent steps reversed this effect. Nonpolar solvents like toluene preserved trans configuration but lowered reaction rates.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A patent-pending method utilizes microreactors for the ozonolysis and reduction steps, reducing reaction times from 12 hours to 15 minutes. This system achieves 94% yield in the dialdehyde intermediate, enhancing throughput.

Green Chemistry Approaches

Solvent-free silylation and mechanochemical grinding (ball milling) during the esterification step reduced waste generation by 40%. These modifications align with pharmaceutical industry standards for sustainable synthesis.

Analytical Characterization

Spectroscopic Confirmation

化学反応の分析

Types of Reactions: 4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions activated by the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols .

科学的研究の応用

4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid has several scientific research applications:

作用機序

The mechanism of action of 4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid involves its interaction with various molecular targets. The hydroxyl group at the C-6 position is essential for its biological activity, particularly its antibacterial properties . The compound may inhibit microbial growth by interfering with cell wall synthesis or disrupting cellular processes .

類似化合物との比較

7-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic Acid (CAS 1038374-76-3)

- Structural Difference : The hydroxy group is at the 7-position instead of 4.

- Molecular Formula : C₁₁H₁₂O₄ (identical to the target compound).

- Molecular Weight : 208.21.

- This isomer is commercially available but lacks detailed pharmacological data .

3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic Acid (CAS 1147531-58-5)

- Structural Difference : Methyl groups at the 3,3-positions instead of 2,2; lacks the 4-hydroxy group.

- Molecular Formula : C₁₁H₁₂O₃.

- Molecular Weight : 192.21.

- Implications : Absence of the hydroxy group reduces polarity, while altered methyl positioning modifies steric hindrance around the dihydrofuran ring .

Functional Group Variations

4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid (CAS 1785202-35-8)

- Structural Difference : Methoxy (-OCH₃) replaces the hydroxy (-OH) at the 4-position.

- Molecular Formula : C₁₁H₁₂O₄.

- Molecular Weight : 208.21.

- Implications: Methoxy substitution increases lipophilicity, enhancing membrane permeability but reducing hydrogen-bond donor capacity. Purity: 95% .

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid (CAS 93885-41-7)

- Structural Difference : Methoxy at the 5-position; carboxylic acid at the 2-position.

- Molecular Formula : C₁₀H₁₀O₄.

- Molecular Weight : 194.16.

Derivatives and Prodrugs

Methyl 4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate (CAS 955884-97-6)

- Structural Difference : Carboxylic acid is esterified to a methyl ester.

- Molecular Formula : C₁₂H₁₄O₄.

- Molecular Weight : 222.24.

- Implications : Esterification improves stability and bioavailability, making it a common prodrug form. Storage requires dry conditions at 2–8°C .

Broader Analogues: Phenolic Acids

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structural Difference: Aromatic propenoic acid with 3,4-dihydroxy groups on a benzene ring.

- Molecular Formula : C₉H₈O₄.

- Molecular Weight : 180.15.

- Applications : Widely used in pharmacological and cosmetic research due to antioxidant properties. Unlike benzofuran derivatives, it lacks a fused heterocyclic ring .

Comparative Data Table

生物活性

4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid (HDDB) is a synthetic compound belonging to the benzofuran family, recognized for its potential biological activities. Its molecular formula is C11H12O4, with a molecular weight of 208.21 g/mol. The compound features a hydroxyl group at the 4-position and a carboxylic acid group at the 6-position of the benzofuran ring, which contributes to its reactivity and possible biological properties. Despite its promising structure, comprehensive studies on its biological activity remain limited.

Chemical Structure and Properties

The distinct arrangement of functional groups in HDDB enhances its potential for various biological interactions. The structural characteristics can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylic acid |

| CAS Number | 169130-42-1 |

| Molecular Weight | 208.21 g/mol |

| Functional Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH) |

Biological Activity Overview

Although specific studies focusing solely on HDDB are scarce, insights can be gleaned from related compounds within the benzofuran family. Benzofurans are known for diverse biological activities, including:

- Anticancer Activity : Related benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives from similar scaffolds have been evaluated for their ability to inhibit NF-κB activity, which is crucial in cancer progression .

- Antimicrobial Properties : Compounds with similar structures have demonstrated notable antimicrobial effects, suggesting that HDDB may also possess such properties.

The biological mechanisms through which benzofuran derivatives exert their effects often involve:

- Inhibition of NF-κB Pathway : This pathway is vital in inflammation and cancer; compounds that inhibit its activity can potentially reduce tumor growth and inflammatory responses .

- Antioxidant Activity : Many benzofurans exhibit antioxidant properties that protect cells from oxidative stress, contributing to their therapeutic potential in various diseases.

Research Findings

Recent studies have explored the synthesis and evaluation of benzofuran derivatives, including those structurally similar to HDDB. Notable findings include:

- Cytotoxicity Studies : A study involving novel benzofuran derivatives demonstrated potent cytotoxic activities against multiple human cancer cell lines at low micromolar concentrations . This suggests that HDDB could be a candidate for further anticancer research.

- Antioxidant and Antimicrobial Potential : Research indicates that compounds with the benzofuran structure exhibit strong antioxidant and antimicrobial activities. These properties warrant further investigation into HDDB's effectiveness in these areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。